5-Methyl-2,3-hexanedione
Overview
Description
Synthesis Analysis
The synthesis of 5-Methyl-2,3-hexanedione involves a biphasic system where mineral acids dissolved in an aqueous phase act as hydrolysis catalysts. The organic phase continuously extracts the in-situ produced 2,5-hexanedione from the interface, preventing oligomerization side reactions and achieving high yields. This method emphasizes the importance of the extraction process in enhancing the efficiency of the synthesis (Li et al., 2016).
Molecular Structure Analysis
The molecular structure of 5-Methyl-2,3-hexanedione and its derivatives plays a crucial role in its chemical reactivity and properties. For instance, the formation and structure of cross-linking and monomeric pyrrole autoxidation products in 2,5-hexanedione-treated amino acids, peptides, and proteins have been characterized, showing how 2,5-Hexanedione reacts with neurofilament protein lysine epsilon-amines to yield 2,5-dimethylpyrrole adducts critical to its mechanism of toxicity (Zhu et al., 1994).
Chemical Reactions and Properties
2,5-Hexanedione, the chemical closely related to 5-Methyl-2,3-hexanedione, undergoes various reactions, including autoxidation and interaction with amino acids to form adducts. These reactions are significant in understanding the neurotoxic effects of 2,5-hexanedione, a metabolite of industrial solvents like n-hexane. The study of these reactions provides insights into the chemical's behavior in biological systems and its potential industrial applications (Zhu et al., 1994).
Physical Properties Analysis
The determination of 5-Methyl-2,3-hexanedione in biological samples, such as urine, involves headspace solid-phase microextraction and gas chromatography. This analytical method emphasizes the compound's volatility and its utility as a biomarker for exposure to related industrial solvents (Oliveira et al., 2009).
Chemical Properties Analysis
The chemical properties of 5-Methyl-2,3-hexanedione, such as its reactivity towards amino acids and peptides, underscore its significance in both industrial applications and toxicity studies. Understanding these properties is crucial for developing safety measures for workers exposed to related solvents and for harnessing the compound's potential in various chemical syntheses (Zhu et al., 1994).
Scientific Research Applications
Biomass Conversion : 5-Methyl-2,3-hexanedione can be synthesized from biomass resources using efficient biphasic systems, playing a significant role in biofuel production and drug discovery (Liu Yueqin et al., 2016).
Biomarker in Occupational Health : It serves as an important biomarker for monitoring exposure to industrial solvents like n-hexane, being detectable in human urine. This aids in assessing the health and safety of workers in environments where such solvents are used (A. F. F. Oliveira et al., 2009).
Study of Neurotoxicity : 5-Methyl-2,3-hexanedione is instrumental in the study of neuropathies caused by industrial solvents, helping in understanding the mechanisms of nerve damage and potential treatments (P. Spencer & H. Schaumburg, 1975).
Analytical Chemistry : It is a subject of methodological research in analytical chemistry, particularly for developing sensitive detection methods in biological monitoring (C. N. Konidari et al., 2001).
Protein Interaction Studies : Research has focused on how 5-Methyl-2,3-hexanedione interacts with proteins, particularly in the context of neurotoxicity. This includes the study of cross-linking and monomeric pyrrole autoxidation products in treated amino acids, peptides, and proteins (M. Zhu et al., 1994).
Antimicrobial Research : Some derivatives of 5-Methyl-2,3-hexanedione show antimicrobial activity, particularly against microorganisms like m-tuberculosis, indicating potential for medical applications (V. Patil et al., 2002).
Environmental Health Studies : It is used to understand the effects of environmental hydrocarbons on the brain, like the hypothalamus and optic tract in animal models, contributing to studies on environmental neurotoxicity (H. Schaumburg & P. Spencer, 1978).
Endocrine and Reproductive Health : 5-Methyl-2,3-hexanedione has been studied for its effects on the reproductive system and endocrine balance, particularly in female health contexts, by assessing its impact on oxidative stress in reproductive organs (A. Abolaji et al., 2015).
Safety And Hazards
properties
IUPAC Name |
5-methylhexane-2,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-5(2)4-7(9)6(3)8/h5H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQCLJXVUAWLNSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7049215 | |
Record name | 5-Methyl-2,3-hexanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7049215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
yellowish liquid oil with a butter odour | |
Record name | 5-Methyl-2,3-hexanedione | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/94/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
slightly soluble in water; miscible with alcohol, propylene glycol, and glycerol | |
Record name | 5-Methyl-2,3-hexanedione | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/94/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.908 (22°) | |
Record name | 5-Methyl-2,3-hexanedione | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/94/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
5-Methyl-2,3-hexanedione | |
CAS RN |
13706-86-0 | |
Record name | 5-methyl-2,3-hexanedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13706-86-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methyl-2,3-hexanedione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013706860 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Hexanedione, 5-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 5-Methyl-2,3-hexanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7049215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methylhexane-2,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.841 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-METHYL-2,3-HEXANEDIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZI95KZ32L4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 5-Methyl-2,3-hexanedione | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031593 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
The metal complexes of isonitroso-5-methyl-2-hexanone (HIMH) and 5-methyl-2,3-hexanedione dioxime (H2MHDDO) with Fe(II), Cu(II) and Hg(II) have been …
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